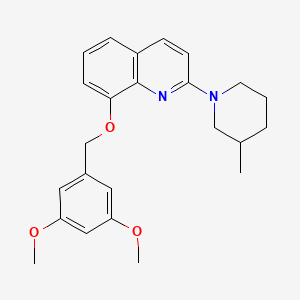

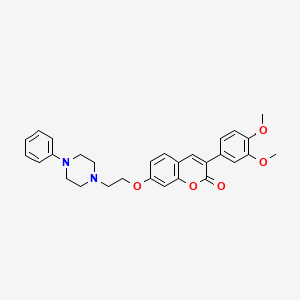

8-((3,5-Dimethoxybenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((3,5-Dimethoxybenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline, also known as DMQX, is a quinoline derivative that acts as a potent and selective antagonist of the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. DMQX has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Synthetic Pathways and Chemical Modifications

The chemical compound 8-((3,5-Dimethoxybenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline is part of a broader family of compounds explored for various synthetic modifications and applications in medicinal chemistry. For instance, derivatives of 3-Quinolinecarboxylic Acid with oxygen substitution at positions 4, 5, and 8 have been synthesized through routes starting from either 1, 4-dibenzyloxybenzene or 2, 5-dimethoxyaniline, leading to benzenoid and quinoid derivatives. These derivatives have undergone further structural modifications through reactions such as aromatization, reduction, or dehydrogenation, providing a versatile scaffold for chemical synthesis and potential pharmacological applications (Link, Bernauer, & Englert, 1982).

Cytotoxicity and Pharmaceutical Potential

Another area of interest is the cytotoxic activity of related quinoline derivatives. The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally similar to this compound, has demonstrated potent growth inhibitory properties against various cancer cell lines. These derivatives have been tested for their potential as therapeutic agents in cancer treatment, with some showing promising results in preclinical models (Deady et al., 2003).

Novel Syntheses and Chemical Properties

Research has also focused on the novel syntheses and the exploration of the chemical properties of quinoline derivatives. For example, the synthesis of 8-(dimesitylboryl)quinoline through treatment with n-BuLi followed by dimesitylboronfluoride, and its subsequent reactions, highlights the potential of these compounds in forming coordination complexes with metals. This suggests applications in materials science and as ligands in catalytic reactions (Son, Pudenz, & Hoefelmeyer, 2010).

Environmental and Sustainable Chemistry

Moreover, the sustainable synthesis of quinolines and pyrimidines catalyzed by manganese PNP pincer complexes represents an important step towards environmentally friendly chemical processes. This method allows for the efficient and practical synthesis of substituted quinolines and pyrimidines with high atom efficiency, demonstrating the versatility and potential ecological benefits of utilizing quinoline derivatives in chemical synthesis (Mastalir et al., 2016).

properties

IUPAC Name |

8-[(3,5-dimethoxyphenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3/c1-17-6-5-11-26(15-17)23-10-9-19-7-4-8-22(24(19)25-23)29-16-18-12-20(27-2)14-21(13-18)28-3/h4,7-10,12-14,17H,5-6,11,15-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFHOSYLQRXKQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC4=CC(=CC(=C4)OC)OC)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2459985.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2459987.png)

![Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2459989.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-methylpropane-1-sulfonamide](/img/structure/B2459993.png)

![[5-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]thiophen-2-yl]-thiophen-2-ylmethanol](/img/structure/B2459997.png)

![N-(5-Chloro-2-methoxyphenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2459998.png)

![ethyl 2-(2-((1-(2-(thiophene-2-carboxamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2460000.png)